Bicyclo[5.1.0]octa-2,4-diene-8-carbonyl chloride
Description
Bicyclo[5.1.0]octa-2,4-diene-8-carbonyl chloride is a bicyclic compound featuring a strained norbornene-like framework with a bridgehead carbonyl chloride group. Its structure comprises a seven-membered bicyclic system (5.1.0), where the carbonyl chloride is positioned at the bridgehead carbon. This placement imparts unique electronic and steric properties, making it a reactive intermediate in organic synthesis, particularly in nucleophilic acyl substitution reactions. The compound’s synthesis typically involves Curtius-type rearrangements or azide decomposition pathways, as seen in related bicycloalkyl systems .
Properties
CAS No. |
37907-01-0 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
bicyclo[5.1.0]octa-2,4-diene-8-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO/c10-9(11)8-6-4-2-1-3-5-7(6)8/h1-4,6-8H,5H2 |
InChI Key |
IZJAMHAPQKAYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2C1C2C(=O)Cl |
Origin of Product |
United States |
Biological Activity
Bicyclo[5.1.0]octa-2,4-diene-8-carbonyl chloride is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bicyclic structure that contributes to its reactivity and biological interactions.
Biological Activity Overview
Research on this compound is limited, but it can be inferred that compounds with similar bicyclic structures often exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Potential Biological Activities:
- Antimicrobial Activity : Compounds with bicyclic structures have been studied for their ability to inhibit bacterial growth.
- Antitumor Activity : Some derivatives of bicyclic compounds have shown promise in targeting various tumor cell lines.
- Enzyme Inhibition : Bicyclic compounds are often evaluated for their potential to inhibit specific enzymes, which can be valuable in drug design.
1. Antimicrobial Studies
A study conducted on related bicyclic compounds indicated that they possess antimicrobial properties against Gram-positive bacteria. For instance, certain bicyclic derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected strains .
2. Antitumor Activity
Research on similar bicyclic compounds has revealed their ability to induce apoptosis in cancer cells. For example, compounds structurally related to this compound showed effectiveness against HL60 and MCF7 tumor cell lines .
3. Enzyme Inhibition
Bicyclic compounds have been identified as potent inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways. Inhibitors derived from related structures exhibited IC50 values indicating strong selectivity against pathogenic bacterial enzymes compared to human homologs .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Comparison
The bridgehead carbonyl chloride group distinguishes Bicyclo[5.1.0]octa-2,4-diene-8-carbonyl chloride from other bicyclic carbonyl derivatives. Key structural analogs include:
| Compound | Ring System | Substituent Position | Strain Characteristics |
|---|---|---|---|
| This compound | [5.1.0] | Bridgehead (C8) | Moderate strain due to larger rings |
| Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride | [2.2.1] (norbornene) | Bridgehead (C2) | High strain from smaller bicyclic system |
| Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride | [2.2.2] | Non-bridgehead (C2) | Lower strain due to symmetrical rings |
- Key Insight : The [5.1.0] system exhibits reduced strain compared to [2.2.1] systems, which enhances stability but may lower electrophilicity at the carbonyl group. The bridgehead position in the target compound creates steric hindrance, affecting reaction selectivity .
2.4 Mechanistic and Kinetic Comparisons
Oxidation and substitution kinetics differ across bicyclic systems:
- Chromyl Chloride Oxidation : Bicyclo[2.2.1]hept-2-ene undergoes oxidation via a proposed activated complex resembling a three-membered transition state, with rate constants influenced by ring strain .
- Nucleophilic Substitution : Bridgehead carbonyl chlorides in [5.1.0] systems exhibit slower substitution rates compared to [2.2.1] analogs due to reduced electrophilicity .
Q & A
Q. Methodological Considerations :
- Monitor reaction progress via ¹H NMR to confirm structural integrity .
- Optimize solvent polarity and temperature to minimize side reactions (e.g., dimerization).
Q. Table 1. Synthesis Methods and Outcomes
How can researchers resolve contradictions in reported reaction outcomes for bicyclo[5.1.0]octa-2,4-diene derivatives?
Advanced Research Focus
Discrepancies in product distribution (e.g., ketones vs. alcohols) often arise from:
Q. Methodological Recommendations :
- Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways.
- Perform kinetic studies to identify rate-determining steps under varying conditions .
What analytical techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Resolve diastereotopic protons and confirm bicyclic geometry. For example, chlorinated bicyclo compounds show distinct splitting patterns at δ 12–16 ppm .
- X-ray Crystallography : Resolve bond angles and strain in the bicyclo[5.1.0] system .
- Mass Spectrometry (HRMS) : Verify molecular ions (e.g., m/z 154.0554 for C₉H₁¹Cl derivatives) .
Advanced Tip : Combine DFT calculations with experimental data to predict reactive sites for functionalization .
How can this compound serve as a building block in medicinal chemistry?
Advanced Research Focus
The carbonyl chloride group enables:
Q. Methodological Challenges :
- Control regioselectivity in strained systems using Lewis acid catalysts (e.g., AlCl₃).
- Avoid hydrolysis by using anhydrous conditions and molecular sieves .
What strategies are recommended for literature reviews on bicyclo[5.1.0]octa-2,4-diene derivatives?
Q. Basic Research Focus
- Search Terms : Combine IUPAC names, CAS numbers, and structural descriptors (e.g., "bicyclo[5.1.0]octa-2,4-diene" AND "carbonyl chloride") .
- Exclusion Criteria : Filter non-peer-reviewed sources and industrial patents .
Advanced Tip : Use retrosynthetic analysis tools (e.g., SciFinder) to identify underreported reaction pathways .
How do computational methods enhance understanding of this compound’s reactivity?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model ring strain and predict sites for electrophilic attack .
- Density Functional Theory (DFT) : Calculate activation energies for rearrangement pathways (e.g., thermal vs. acid-catalyzed) .
Validation : Cross-reference computational results with experimental NMR shifts and kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
